Cas no 98-86-2 (Acetophenone)

Acetophenone is a simple organic compound
Acetophenone structure
Acetophenone structure
Acetophenone
98-86-2
C8H8O
120.1485
MFCD00008724
34985
7410

Acetophenone Properties

Names and Identifiers

    • Acetophenone
    • ACETOPHENONE extrapure AR
    • 1 -Phenyl-1 -ethanone
    • 1-Phenylethan-1-one
    • 1-phenylethanone
    • Acetophenone solution
    • ACETOPHENONE,CP grade bottle of (1)-litre
    • CLP Base Neutral and PAH Mix
    • Composite Mix #3A
    • Composite Mix #3A - Revised
    • Method 625 Modification Standard
    • ACETOPHENON
    • acetylbenzene
    • Acetylbenzene
    • BenzoylMethane
    • Ethanone,1-phenyl
    • Hypnone
    • Method 8270B - Base
    • Methyl phenyl ketone
    • MS Mix 2
    • Neutrals Mix
    • Phenyl methyl ketone
    • Phenylethanone
    • Semi-Volatile by Capillary Column GC
    • alpha-Acetophenone
    • Ethanone, 1-phenyl-
    • Benzoyl methide
    • Acetylbenzol
    • 1-Phenyl-1-ethanone
    • Benzoylmethide
    • Benzene, acetyl-
    • Acetofenon
    • Ketone, methyl phenyl
    • 1-phenyl-ethanone
    • Acetofenon [Czech]
    • RCRA waste number U004
    • Hypnon
    • phenylmethylketone
    • methylphenylketone
    • Dymex
    • FEMA Number 2009
    • RCRA waste no. U004
    • FEMA No. 2009
    • 1-Phenylethan-1-One
    • Ethanone-2,2,2-d3, 1-(phenyl-d5)-
    • USEPA/OPP Pesticide Code: 129033
    • NCGC00254370-01
    • SCHEMBL13341485
    • DTXCID501828
    • InChI=1/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H
    • STR00017
    • NCGC00248000-01
    • DTXSID6021828
    • 1-Phenylethanone (acetophenone)
    • NS00010659
    • 98-86-2
    • NCGC00248000-02
    • Acetophenone, ReagentPlus(R), 99%
    • nchem.180-comp5
    • Benzoyl methide hypnone
    • Acetophenone-methyl-13C
    • Acetophenone-alpha-13C
    • NCGC00259971-01
    • ACETOPHENONE (II)
    • ACETOPHENONE [INCI]
    • USAF EK-496
    • UNII-RK493WHV10
    • Acetyl-Benzene
    • Acetophenone, puriss. p.a., >=99.0% (GC)
    • J-519533
    • FEMA 2009
    • ACETOPHENONE [FCC]
    • FT-0661057
    • Ketone, methyl phenyl-
    • ACETOPHENONE [MI]
    • WLN: 1VR
    • s5528
    • D71016
    • CHEBI:27632
    • c0117
    • aceto-phenone
    • aceto phenone
    • A854783
    • Acetophenone-1,2-13C2
    • A0061
    • Acetophenone, >=98.0% (GC)
    • Q375112
    • SCHEMBL737
    • HSDB 969
    • C07113
    • Acetophenone, TraceCERT(R), certified reference material
    • ACETOPHENONE [HSDB]
    • NSC 7635
    • Methyl phenyl-Ketone
    • EC 202-708-7
    • CAS-98-86-2
    • AI3-00575
    • Acetophenone, natural, 98%, FG
    • HY-Y0989
    • CS-0015982
    • CHEMBL274467
    • NSC7635
    • ACETOPHENONE [II]
    • Acetophenone, analytical standard
    • Acetofenona
    • methyl-phenyl ketone
    • EN300-18050
    • SY073923
    • AC0
    • (2,2,2,-2H3)ACETOPHENONE
    • AKOS000119011
    • ACETOPHENONE [FHFI]
    • DB04619
    • MFCD00008724
    • FT-0636694
    • CCG-266074
    • FT-0637564
    • Acetophenone, >=98%, FG
    • Tox21_300343
    • 1-Phenylethanone, 9CI
    • SCHEMBL8170205
    • bmse000286
    • Tox21_202422
    • RK493WHV10
    • EINECS 202-708-7
    • CCRIS 1341
    • Z57127548
    • FT-0628908
    • acetyl-benzen
    • FT-0641367
    • NSC-7635
    • MFCD00064447
    • BDBM50236986
    • Acetophenone,99%
    • DA-70496
    • DB-044220
    • +Expand
    • MFCD00008724
    • KWOLFJPFCHCOCG-UHFFFAOYSA-N
    • 1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3
    • O=C(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • 120.05800
  • 0
  • 1
  • 1
  • 120.057514874 g/mol
  • 9
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 2
  • 0
  • 17.1
  • 120.15

Experimental Properties

  • 1.88920
  • 17.07000
  • 73
  • n20/D 1.534(lit.)
  • 5.5 g/L (20 ºC)
  • 202 °C(lit.)
  • 19-20 °C (lit.)
  • 0.45 mmHg ( 25 °C)
    1 mmHg ( 15 °C)
  • Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • 2009 | ACETOPHENONE
  • 6.1g/l
  • 5000 μg/mL in methanol
  • It is a colorless or light yellow liquid at normal temperature, and a flake crystal at low temperature, with a flavor similar to hawthorn.
  • Stable. Incompatible with strong oxidizing agents, strong bases, strong reducing agents. Combustible.
  • It is slightly soluble in water and can be miscible with alcohol, ether and other organic solvents. Similar to cyclohexanone, it can dissolve nitrocellulose, cellulose acetate, vinyl resin, coumarin resin, alkyd resin, glycerin alkyd resin, etc.
  • Sensitive to humidity
  • 1.03 g/mL at 25 °C(lit.)
  • Index of refraction: 1.5372 at 20 °C/D
  • Sweet pungent odor

Acetophenone Security Information

  • GHS07 GHS07
  • AM5250000
  • 1
  • S26
  • I; II; III
  • R22; R36
  • Xn Xn
  • UN 3334
  • H302,H319
  • P305+P351+P338
  • warning
  • 2-8°C
  • 22-36
  • Warning
  • Yes
  • LD50 orally in rats: 0.90 g/kg (Smyth, Carpenter)
  • 1.4-5.2%(V)
  • 8

Acetophenone Customs Data

  • 2914391000
  • China Customs Code:

    2914391000

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914391000 acetophenone Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:4.0% General tariff:11.0%

Acetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036AX-5g
phenyl methyl ketone
98-86-2 98%
5g
$7.00 2024-04-19
A2B Chem LLC
AB47337-10g
Acetophenone
98-86-2 98%
10g
$8.00 2024-05-20
Aaron
AR0036J9-10g
phenyl methyl ketone
98-86-2 95%
10g
$2.00 2024-07-18
abcr
AB113261-500 ml
Acetophenone, 99%; .
98-86-2 99%
500 ml
€29.30 2024-04-15
City Chemical
575P-500GM
Acetophenone
98-86-2 practical
500gm
$23.18 2023-09-19
Enamine
EN300-18050-0.05g
1-phenylethan-1-one
98-86-2 93%
0.05g
$19.0 2023-09-19
Fluorochem
043319-100g
Acetophenone
98-86-2 99%
100g
£10.00 2022-03-01
FUJIFILM
014-00423-25mL
Acetophenone
98-86-2
25ml
JPY 2100 2023-09-15
Key Organics Ltd
STR00017-1MG
1-phenylethan-1-one
98-86-2 >90%
1mg
£37.00 2023-09-09
MedChemExpress
HY-Y0989-500mg
Acetophenone
98-86-2 99.72%
500mg
¥500 2024-04-15

Acetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 120 °C
Reference
Catalytic C-O bond cleavage in a β-O-4 lignin model through intermolecular hydrogen transfer
Ahsan Usman, Muhammad; et al, Inorganica Chimica Acta, 2021, 521,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Acetophenone Raw materials

Acetophenone Preparation Products

Acetophenone Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:98-86-2)
SFD1539
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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